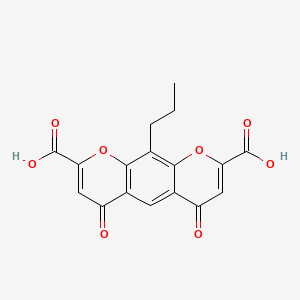
Ambicromil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ambicromil is used for the treatment of allergic rhinitis.
Wissenschaftliche Forschungsanwendungen
1. Neuromuscular Research
Ambicromil's relevance in neuromuscular research is highlighted by its use in studies focusing on neuromuscular blocking and reversal agents. For example, acceleromyography (AMG), used in neuromuscular research, has been compared with mechanomyography (MMG) for establishing dose-response relationships using drugs like rocuronium, which is similar in application to Ambicromil (Claudius, Skovgaard, & Viby-Mogensen, 2009).
2. Development of Electrochemical Cells
In the field of electrochemical research, Ambicromil may find applications similar to those of additive manufacturing (AM) technologies. AM's ability to create complex features and its rapid prototyping capabilities can be paralleled in the development and testing of compounds like Ambicromil (Whittingham et al., 2021).
3. Drug Potency Evaluation
The use of AMG in determining drug potency is also relevant to Ambicromil. Studies have attempted to determine if AMG-derived ED50/95 values are interchangeable with those measured with traditional neuromuscular monitors, which could be applicable to Ambicromil's evaluation (Kopman, Chin, & Moe, 2005).
4. Additive Manufacturing of Metallic Components
Similarly, the research in additive manufacturing of metallic components provides insights into the complex processes and properties that may be applicable to the development and analysis of compounds like Ambicromil. This includes understanding the physical processes and metallurgical structure, which can be analogous to chemical compound development (DebRoy et al., 2018).
5. Airborne Particle Analysis
In atmospheric science, mass spectrometric techniques used for the real-time measurement and characterization of aerosols could provide methodologies relevant to the analysis of airborne forms of Ambicromil or its analogs (Canagaratna et al., 2007).
Eigenschaften
CAS-Nummer |
58805-38-2 |
|---|---|
Produktname |
Ambicromil |
Molekularformel |
C17H12O8 |
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
4,6-dioxo-10-propylpyrano[3,2-g]chromene-2,8-dicarboxylic acid |
InChI |
InChI=1S/C17H12O8/c1-2-3-7-14-8(10(18)5-12(24-14)16(20)21)4-9-11(19)6-13(17(22)23)25-15(7)9/h4-6H,2-3H2,1H3,(H,20,21)(H,22,23) |
InChI-Schlüssel |
WEQNUNAIQXHGHB-UHFFFAOYSA-N |
SMILES |
CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)O)C(=O)C=C(O2)C(=O)O |
Kanonische SMILES |
CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)O)C(=O)C=C(O2)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
58805-57-5 (di-Na salt) 71144-97-3 (Ca[1:1] salt) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ambicromil FPL 58668 FPL-58668 probicromil probicromil calcium (1:1) salt probicromil disodium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




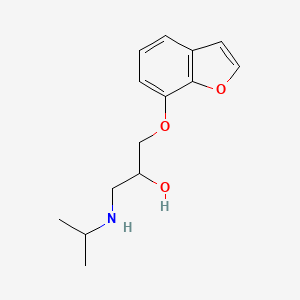
![4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonylfuran-2-carboxamide](/img/structure/B1666943.png)

![N-(4-{[(6s)-2-(Hydroxymethyl)-4-Oxo-4,6,7,8-Tetrahydro-1h-Cyclopenta[g]quinazolin-6-Yl](Prop-2-Yn-1-Yl)amino}benzoyl)-L-Gamma-Glutamyl-D-Glutamic Acid](/img/structure/B1666945.png)
![5-[(4-Bromophenyl)methylene]-a-(1-methylethyl)-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B1666946.png)
![3-Iodo-5-chloro-N-[2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl]-2-hydroxybenzamide](/img/structure/B1666947.png)
![(2R,6S,13aR,14aR,16aS,Z)-6-(((Cyclopentyloxy)carbonyl)amino)-2-((2-(2-isobutyramidothiazol-4-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-5,16-dioxo-1,2,3,6,7,8,9,10,11,13a,14,15,16,16a-tetradecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecine-14a(5H)-carboxylic acid](/img/structure/B1666951.png)
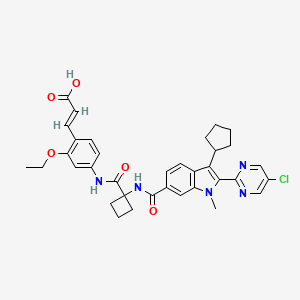
![4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B1666953.png)
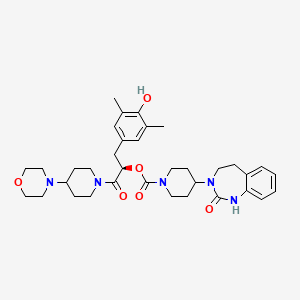
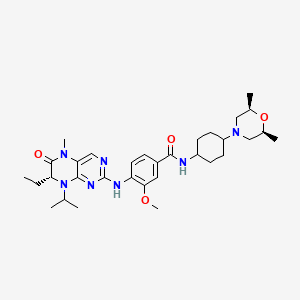
![2-methyl-1-(2-methyl-5-nitrophenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B1666957.png)
![(E)-3-(1H-benzo[d]imidazol-2-yl)-1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)prop-2-en-1-one](/img/structure/B1666959.png)